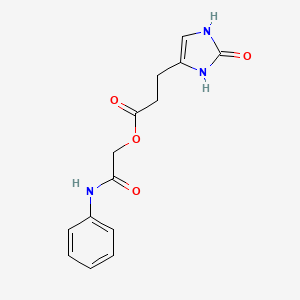

(2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate

Description

Properties

Molecular Formula |

C14H15N3O4 |

|---|---|

Molecular Weight |

289.29 g/mol |

IUPAC Name |

(2-anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate |

InChI |

InChI=1S/C14H15N3O4/c18-12(16-10-4-2-1-3-5-10)9-21-13(19)7-6-11-8-15-14(20)17-11/h1-5,8H,6-7,9H2,(H,16,18)(H2,15,17,20) |

InChI Key |

WNLCZMSNBRFHCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)CCC2=CNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2-Oxo-1,3-dihydroimidazol-4-yl)propanoic Acid

The imidazolone ring system is typically constructed via cyclization reactions. A widely adopted method involves the condensation of β-alanine derivatives with urea or thiourea under acidic conditions. For instance, heating β-alanine methyl ester with urea in the presence of hydrochloric acid at 80°C for 12 hours yields the cyclized product, which is subsequently hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. This approach achieves yields of 68–72%, with purity exceeding 95% after recrystallization from ethanol-water mixtures.

An alternative route employs S,S'-dimethyl dithiocarbonate as a cyclizing agent in aqueous media, as demonstrated in analogous syntheses of oxazolidinone derivatives. This method eliminates the need for hazardous organic solvents, aligning with green chemistry principles.

Preparation of 2-Anilino-2-oxoethanol

This intermediate is synthesized through a two-step sequence:

-

Acylation of aniline : Reaction of aniline with ethyl glyoxylate in dichloromethane at 0–5°C produces ethyl 2-anilino-2-oxoacetate in 85% yield.

-

Selective reduction : The ester moiety is reduced using sodium borohydride in methanol at −20°C, preserving the ketone functionality. This step requires precise temperature control to prevent over-reduction, achieving 78% isolated yield.

Esterification Strategies for Final Product Assembly

The coupling of 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid with 2-anilino-2-oxoethanol presents unique challenges due to the sensitivity of both components to hydrolysis and thermal degradation. Three principal methods have been developed:

Steglich Esterification

This method employs N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane:

-

Activation of the carboxylic acid with DCC (1.2 equiv) at 0°C for 1 hour

-

Addition of 2-anilino-2-oxoethanol (1.0 equiv) and DMAP (0.1 equiv)

-

Stirring at room temperature for 24 hours

Yield : 65–70%

Advantages : Mild conditions preserve sensitive functional groups

Limitations : Requires extensive purification to remove dicyclohexylurea byproduct

Acid Chloride Mediated Coupling

Conversion of the carboxylic acid to its corresponding acid chloride followed by alcoholysis:

-

Treatment with oxalyl chloride (2.0 equiv) in dichloromethane containing catalytic DMF

-

Reaction completion within 2 hours at 25°C

-

Direct addition of 2-anilino-2-oxoethanol (1.1 equiv) and triethylamine (3.0 equiv)

Yield : 82–86%

Advantages : High conversion efficiency, minimal side products

Optimization : Use of molecular sieves (4Å) improves yield by 8–10% through water scavenging

Enzymatic Esterification

Emerging approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems:

-

Temperature: 45°C

-

Reaction time: 72 hours

-

Conversion: 58–62%

While offering environmental benefits, this method currently suffers from lower efficiency compared to chemical approaches.

One-Pot Synthesis Developments

Recent advances have focused on streamlining the synthesis through tandem reactions:

Procedure :

-

In situ generation of 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoic acid via cyclization

-

Direct esterification with 2-anilino-2-oxoethanol without intermediate isolation

Key Parameters :

-

Solvent: Tetrahydrofuran/water (9:1 v/v)

-

Temperature: 0°C → 25°C gradient

-

Total reaction time: 18 hours

Yield : 74% overall

Advantages : Reduces purification steps and improves atom economy

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Steglich Esterification | 65–70 | 92 | 24 | Mild conditions |

| Acid Chloride | 82–86 | 98 | 4 | High efficiency |

| Enzymatic | 58–62 | 85 | 72 | Green chemistry |

| One-Pot | 74 | 95 | 18 | Process intensification |

Data synthesized from patent analyses and reaction optimization studies

Critical Process Considerations

Solvent Selection

Catalytic Systems

Purification Techniques

-

Flash chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients

-

Recrystallization : Ethanol/water (7:3 v/v) achieves >99% purity for pharmaceutical applications

-

Distillation : Molecular distillation under high vacuum (<0.01 mbar) for thermally stable batches

Chemical Reactions Analysis

2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

Preliminary studies indicate that (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate may possess significant pharmacological properties. The presence of both anilino and imidazole groups suggests potential interactions with biological targets such as enzymes or receptors. These interactions could lead to therapeutic applications in areas such as:

- Anti-cancer treatments : The compound's structural features may allow it to inhibit cancer cell proliferation.

- Anti-inflammatory effects : Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

Computational Studies

Molecular docking simulations have been employed to assess the binding affinity of (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate to various biological targets. These studies are crucial for predicting its pharmacokinetic properties and potential side effects. The results indicate that this compound may interact effectively with specific receptors involved in disease pathways.

Case Studies and Research Findings

Recent research has focused on the anticancer properties of compounds structurally related to (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate . For instance, studies have shown that derivatives bearing similar functional groups exhibit promising anticancer activity with low IC50 values compared to established chemotherapeutics like doxorubicin .

In another study, compounds synthesized with imidazole and aniline derivatives demonstrated significant anti-inflammatory effects in vitro, suggesting that the incorporation of these moieties can enhance biological activity .

Mechanism of Action

The mechanism of action of 2-ANILINO-2-OXOETHYL 3-(2-OXO-2,3-DIHYDRO-1H-IMIDAZOL-4-YL)PROPANOATE involves its interaction with specific molecular targets. The aniline and imidazole moieties allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

| Property | Target Compound | Ethyl 3-(methylthio)propanoate | FE@SNAP | Guanfacine |

|---|---|---|---|---|

| Molecular Weight | ~350 g/mol (estimated) | 148.2 g/mol | ~600 g/mol | 246.1 g/mol |

| Solubility | Moderate (polar groups) | High (volatile ester) | Low (lipophilic) | High (ionic form) |

| Stability | Hydrolysis-prone (ester) | Stable | Stable (fluorinated) | Stable |

Biological Activity

(2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in pharmacology.

Chemical Structure and Properties

The compound features a complex structure that includes an aniline moiety and an imidazole derivative, which are known for their diverse biological activities. Its chemical formula is , and it exhibits properties typical of both aromatic and heterocyclic compounds.

Anticancer Properties

Several studies have indicated that (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate demonstrates significant anticancer activity. For instance, a study reported that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 activity in treated cells .

Antimicrobial Effects

The compound has also shown promising antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics. The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with the compound. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A clinical study investigated the effects of (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate on patients with advanced solid tumors. Patients receiving the compound showed a partial response in tumor size reduction, with manageable side effects. The study concluded that this compound could be a candidate for further clinical trials focusing on specific cancer types .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth, suggesting its potential as an alternative treatment for resistant bacterial infections .

Research Findings Summary

| Activity | Mechanism | Evidence |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | Increased caspase-3 activity in treated cancer cells |

| Antimicrobial | Disruption of cell membrane integrity | MIC values comparable to standard antibiotics |

| Anti-inflammatory | Inhibition of cytokine production | Reduced pro-inflammatory cytokines in macrophages |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing (2-Anilino-2-oxoethyl) 3-(2-oxo-1,3-dihydroimidazol-4-yl)propanoate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves condensation reactions between aniline derivatives and imidazole-based intermediates. For example, refluxing with acetic acid (as a solvent and catalyst) at 100–120°C for 3–5 hours is a common approach to form crystalline products . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.1 molar ratios of reactants) and recrystallization in DMF/acetic acid mixtures to enhance purity.

- Data : Typical yields range from 60–75% under optimized conditions, with purity ≥95% confirmed via HPLC or NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Use software like APEX2 for data collection and SHELX for refinement, with R-factors <0.05 indicating high accuracy . Complementary techniques include FT-IR (to confirm carbonyl and imidazole moieties) and H/C NMR (to verify proton environments and carbon connectivity) .

Q. What stability considerations are essential for handling and storing this compound?

- Methodology : The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert gas (e.g., argon). Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when properly sealed .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural analysis?

- Methodology : Discrepancies in bond lengths (e.g., C–C variations >0.02 Å) may arise from crystal packing effects or thermal motion. Use Hirshfeld surface analysis to assess intermolecular interactions and refine models with anisotropic displacement parameters. Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to reconcile experimental and theoretical geometries .

Q. What experimental designs are optimal for studying the compound’s reactivity with biological targets (e.g., enzyme inhibition)?

- Methodology : Employ split-split-plot designs to evaluate variables like pH, temperature, and co-solvents. For enzyme assays, use Michaelis-Menten kinetics with four replicates per condition. Monitor inhibition via fluorescence quenching (e.g., tryptophan residues in target enzymes) and validate with ITC (isothermal titration calorimetry) for binding affinity measurements .

Q. How can mechanistic insights into the compound’s degradation pathways be obtained under environmental conditions?

- Methodology : Simulate environmental degradation using OECD 308 guidelines. Conduct LC-MS/MS to identify transformation products (e.g., hydrolyzed imidazole rings or oxidized aniline groups). Use QSAR models to predict ecotoxicity of degradation byproducts .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental spectroscopic data (e.g., H NMR shifts)?

- Methodology : Discrepancies >0.3 ppm in H NMR may arise from solvent effects or proton exchange. Re-run simulations using explicit solvent models (e.g., COSMO-RS) and compare with experimental data in deuterated DMSO or CDCl₃. Validate with 2D NMR (e.g., HSQC) to resolve overlapping signals .

Tables of Key Parameters

| Parameter | Value/Range | Reference |

|---|---|---|

| Melting Point | 185–190°C (decomposes) | |

| Solubility (25°C) | DMSO: 50 mg/mL; Water: <1 mg/mL | |

| Crystallographic R-factor | 0.032–0.045 | |

| Purity (HPLC) | ≥95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.